N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide
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Overview
Description
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide, also known as compound 1, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide 1 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that play a role in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have antibacterial properties against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide 1 in lab experiments is its small size, which allows it to penetrate cell membranes and target intracellular proteins and enzymes. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide 1. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, more research is needed to optimize its synthesis and improve its solubility in water for use in various experiments.
Synthesis Methods
Compound 1 has been synthesized using different methods, including the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate and subsequent reaction with methanesulfonyl chloride. Another method involves the reaction of 2-hydroxybenzaldehyde with malononitrile and subsequent reaction with methanesulfonyl chloride. These methods have been optimized to obtain high yields of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide 1.
Scientific Research Applications
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-oxo-1H-2-benzofuran-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)10-7-3-2-6-5-14-9(11)8(6)4-7/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXRRQLYQTKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(COC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide |
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